N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC14827141
Molecular Formula: C15H18ClNOS
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNOS |
|---|---|
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H18ClNOS/c1-3-5-10-17(4-2)15(18)14-13(16)11-8-6-7-9-12(11)19-14/h6-9H,3-5,10H2,1-2H3 |
| Standard InChI Key | ZGZFQKWBSCGGIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzothiophene backbone—a fused bicyclic system comprising a benzene ring and a thiophene moiety—substituted at the 2-position with a carboxamide group (-CONR2). Key structural elements include:
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3-Chloro substituent: A chlorine atom at the 3-position of the benzothiophene ring, which enhances electrophilic reactivity and influences intermolecular interactions .
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N-Butyl and N-Ethyl groups: Dual alkyl chains attached to the carboxamide nitrogen, contributing to lipophilicity and modulating solubility profiles .
The molecular formula is C₁₆H₁₉ClN₂OS, with a calculated molecular weight of 322.85 g/mol. Systematic IUPAC naming follows as 3-chloro-N-butyl-N-ethyl-1-benzothiophene-2-carboxamide, reflecting the substituent positions and functional groups.
Synthesis and Manufacturing
Retrosynthetic Analysis
Synthetic routes to N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide likely parallel methodologies for analogous benzothiophene carboxamides . A plausible retrosynthetic pathway involves:
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Benzothiophene core construction: Friedel-Crafts acylation or cyclization of thiophenol derivatives.
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Chlorination: Electrophilic aromatic substitution at the 3-position using Cl₂ or SO₂Cl₂ .
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Carboxamide formation: Reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with N-butyl-N-ethylamine .
Stepwise Synthesis
Step 1: Synthesis of 3-Chloro-1-Benzothiophene-2-Carbonyl Chloride
As demonstrated for related compounds , chlorination of 1-benzothiophene-2-carbonyl chloride with Cl₂ in the presence of FeCl₃ yields the 3-chloro derivative. This intermediate is critical for subsequent amidation.
Step 2: Amidation with N-Butyl-N-Ethylamine
The carbonyl chloride reacts with N-butyl-N-ethylamine in anhydrous dichloromethane under inert atmosphere, facilitated by a base such as triethylamine to scavenge HCl . Typical conditions involve stirring at 0–25°C for 12–24 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane).
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Cl₂, FeCl₃, DCM, 0°C | 65–75 | Crystallization (EtOH) |
| 2 | N-Butyl-N-ethylamine, Et₃N, DCM | 80–85 | Column Chromatography |
Physicochemical Properties
Thermal Stability and Solubility
While experimental data for the target compound are scarce, inferences from structurally similar molecules suggest:
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Melting point: Estimated 90–110°C, based on analogs like 3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide (m.p. 114–115°C) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility due to lipophilic alkyl chains .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch) .
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NMR Spectroscopy:
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Chlorine substituent: Enhances target binding via halogen bonding and improves metabolic stability .
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N-Alkyl groups: Longer chains (e.g., butyl) increase lipophilicity and membrane permeability but may reduce aqueous solubility .
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s dual alkylation and halogenation make it a candidate for:
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Lead optimization: Serving as a scaffold for anticancer or anti-inflammatory agents.
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Prodrug development: Esterification of the carboxamide could modulate bioavailability.
Material Science
Benzothiophene derivatives are employed in:
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Organic semiconductors: Electron-deficient cores facilitate charge transport in thin-film transistors .
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Luminescent materials: Rigid aromatic systems enable applications in OLEDs .
Future Directions
Research Priorities
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Synthetic optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.
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Biological screening: Evaluating efficacy against neglected tropical diseases or resistant pathogens.
Regulatory Considerations
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Patent landscape: Assessing intellectual property claims for related benzothiophene carboxamides.
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Environmental impact: Studying biodegradation pathways and ecotoxicology.
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